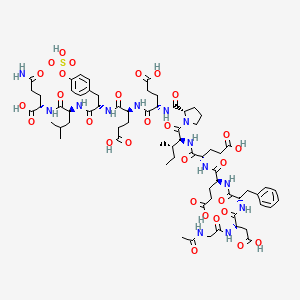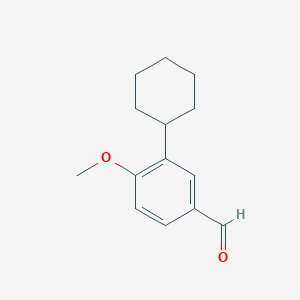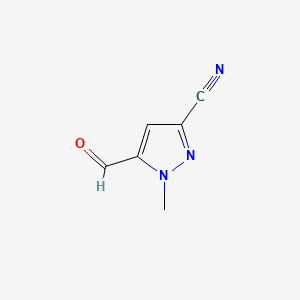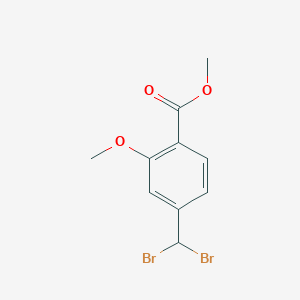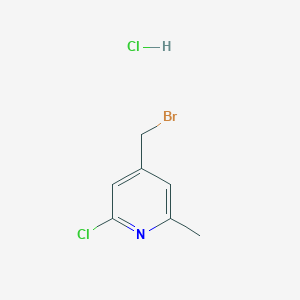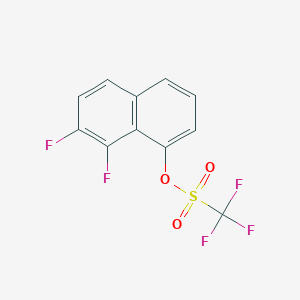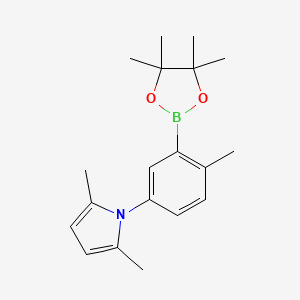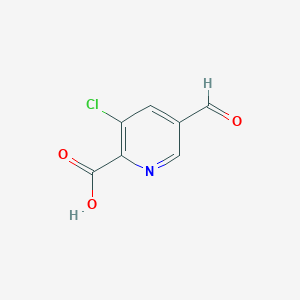![molecular formula C8H5F3N2OS B13911839 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethoxy group at the 7-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine typically involves the cyclization of arylthiourea derivatives. One common method is the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent. This reaction is carried out at room temperature in isopropyl alcohol (i-PrOH) as a solvent, resulting in moderate to good yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Electrosynthesis is a preferred method due to its energy efficiency and environmentally benign nature. This process avoids the use of toxic and corrosive reagents like liquid bromine, making it safer and more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated and nucleophile-substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective, anticonvulsant, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine involves its interaction with various molecular targets:
Voltage-Dependent Sodium Channels: The compound can inhibit these channels, reducing neuronal excitability and providing neuroprotective effects.
Glutamate Release Inhibition: It may reduce the release of glutamate, a neurotransmitter involved in excitotoxicity, thereby protecting neurons.
Ion Channels and Receptors: The compound affects a variety of ion channels and receptors, including GABA and NMDA receptors, contributing to its anticonvulsant and anxiolytic properties.
Comparación Con Compuestos Similares
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives:
Riluzole: A neuroprotective drug used to treat ALS.
Thioflavin-T: An amyloid imaging agent used in Alzheimer’s disease research.
List of Similar Compounds
- Riluzole
- Thioflavin-T
- Ethoxzolamide
- Halethazole
- Dimazole
- Phortress
Propiedades
Fórmula molecular |
C8H5F3N2OS |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
7-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-3-1-2-4-6(5)15-7(12)13-4/h1-3H,(H2,12,13) |
Clave InChI |
NZQIJGFXZPVDOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)(F)F)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


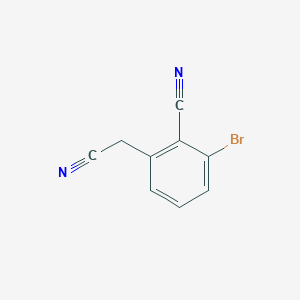
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
